Vinyl propionate

説明

17alpha-Hydroxypregnenolone is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17alpha position. This step is performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1) present in the adrenal glands and gonads . It serves as a prohormone in the formation of dehydroepiandrosterone (DHEA), which is a precursor for sex steroids . Peak levels of 17alpha-Hydroxypregnenolone are reached in humans at the end of puberty and decline thereafter .

準備方法

合成経路および反応条件: 17α-ヒドロキシプレグネノロンは、酵素17α-ヒドロキシラーゼ(CYP17A1)の作用によってプレグネノロンから合成されます 。 この酵素は、C17α位の水酸化を触媒して、プレグネノロンを17α-ヒドロキシプレグネノロンに変換します .

工業生産方法: 17α-ヒドロキシプレグネノロンの工業生産は、通常、プレグネノロンの水酸化を達成するために、微生物または酵素系を使用するバイオテクノロジープロセスを含みます 。 これらの方法は、効率性と特異性の点で優れています。

化学反応の分析

反応の種類: 17α-ヒドロキシプレグネノロンは、以下を含むさまざまな化学反応を受けます。

酸化: 17α-ヒドロキシプロゲステロンへの変換。

還元: プレグネノロン誘導体の形成。

置換: さまざまな水酸化ステロイドの形成.

一般的な試薬および条件:

酸化: 通常、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用します。

主要な生成物:

17α-ヒドロキシプロゲステロン: 酸化によって形成されます。

プレグネノロン誘導体: 還元および置換反応によって形成されます.

科学的研究の応用

Polymer Synthesis

Vinyl propionate serves as a crucial monomer in the synthesis of various polymers and copolymers. Its ability to polymerize with other vinyl compounds, such as vinyl chloride and alkyl acrylates, allows for the creation of materials with tailored properties.

Table 1: Polymer Applications of this compound

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Poly(this compound) | Adhesives, coatings | Improved adhesion, flexibility |

| Copolymers with vinyl chloride | Construction materials | Weather resistance, durability |

| Copolymers with acrylates | Paints, inks | Gloss retention, chemical resistance |

Case Study: A study on the synthesis of poly(this compound) from poly(vinyl alcohol) demonstrated its potential in non-aqueous media, utilizing ethyl nitrate and dimethyl sulfoxide as catalysts. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Biomedical Research

This compound is being explored for its potential in biomedical applications, particularly in drug delivery systems. Its ability to form biocompatible polymers opens avenues for creating controlled release formulations.

Table 2: Biomedical Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| Drug delivery systems | Biodegradable polymer matrices | Controlled release of therapeutics |

| Oligosaccharide esters | Surfactants and hydrogels | Enhanced solubility and stability |

Case Study: Research involving oligosaccharide esters derived from this compound highlighted their utility as surfactants in drug formulations, improving drug solubility and bioavailability.

Adhesives and Coatings

The adhesive and coatings industry benefits significantly from the properties of this compound. Its use in formulations enhances adhesion strength and durability.

Table 3: Adhesives and Coatings Applications

| Product Type | Application Area | Key Features |

|---|---|---|

| Water-based adhesives | Wood bonding | Low VOC emissions |

| Coatings | Automotive finishes | Scratch resistance |

Case Study: A formulation study on water-based adhesives incorporating this compound showed a marked improvement in adhesion to wood substrates compared to traditional formulations. The low VOC content also aligns with environmental regulations, making it a preferred choice in eco-friendly applications .

Sustainable Production Methods

Recent advancements have focused on producing this compound from renewable resources, reducing reliance on fossil fuels. This shift not only enhances sustainability but also aligns with global efforts to minimize environmental impact.

Table 4: Sustainable Production Techniques

| Technique | Description | Advantages |

|---|---|---|

| Fermentation-based synthesis | Using plant materials | Reduced carbon footprint |

| Bio-catalysis | Enzymatic processes | Higher efficiency, lower energy use |

Case Study: A patent described a process for synthesizing this compound from renewable starting materials through fermentation processes. This method significantly decreases the environmental impact associated with traditional petrochemical routes while maintaining high product quality suitable for various applications .

作用機序

17α-ヒドロキシプレグネノロンは、他の生物学的に活性なステロイドへの変換を通じてその効果を発揮します。 それは、それぞれ性ステロイドおよびグルココルチコイドに変換されるDHEAおよび17α-ヒドロキシプロゲステロンの前駆体として機能します 。 酵素17,20-リアーゼはDHEAへの変換を仲介し、一方3α-ヒドロキシステロイドデヒドロゲナーゼはそれを17α-ヒドロキシプロゲステロンに変換します 。 これらの経路は、ホルモンバランスを維持し、さまざまな生理学的プロセスを調節するために不可欠です .

類似の化合物:

プレグネノロン: 17α-ヒドロキシプレグネノロンの前駆体。

17α-ヒドロキシプロゲステロン: 17α-ヒドロキシプレグネノロン酸化の生成物。

デヒドロエピアンドロステロン(DHEA): 17,20-リアーゼ活性によって17α-ヒドロキシプレグネノロンから形成されます.

独自性: 17α-ヒドロキシプレグネノロンは、DHEAと17α-ヒドロキシプロゲステロンの両方の前駆体としての二重の役割を果たすため、性ステロイドとグルココルチコイドの生合成における重要な中間体であるという点でユニークです 。 そのレベルと活性は厳密に調節されており、内分泌機能におけるその重要性を反映しています .

類似化合物との比較

Pregnenolone: The precursor to 17alpha-Hydroxypregnenolone.

17alpha-Hydroxyprogesterone: A product of 17alpha-Hydroxypregnenolone oxidation.

Dehydroepiandrosterone (DHEA): Formed from 17alpha-Hydroxypregnenolone through 17,20-lyase activity.

Uniqueness: 17alpha-Hydroxypregnenolone is unique due to its dual role as a precursor for both DHEA and 17alpha-hydroxyprogesterone, making it a critical intermediate in the biosynthesis of sex steroids and glucocorticoids . Its levels and activity are tightly regulated, reflecting its importance in endocrine function .

特性

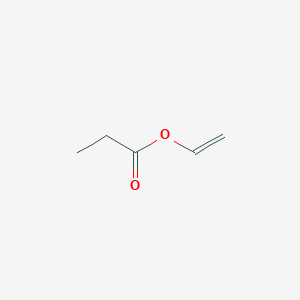

IUPAC Name |

ethenyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWXSTHGICQLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25035-84-1 | |

| Record name | Poly(vinyl propionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9051537 | |

| Record name | Vinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-38-4, 25035-84-1 | |

| Record name | Vinyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, ethenyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2437OJ3190 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。